2-Hydroxy-3-(3-methylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Its molecular formula is C12H11NO, indicating the presence of a hydroxyl group and a methylphenyl group attached to the pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical methods, primarily involving reactions with pyridine derivatives and aryl groups. It is often used as an intermediate in the synthesis of more complex organic molecules.
2-Hydroxy-3-(3-methylphenyl)pyridine is classified as a heterocyclic aromatic compound, specifically a substituted pyridine. Pyridines are known for their basicity and ability to participate in various chemical reactions, making them valuable in synthetic chemistry.
The synthesis of 2-hydroxy-3-(3-methylphenyl)pyridine can be achieved through several methods:
C1=CC(=C(C=C1)C)C=NC=C1C=CC=C(C=C1)O
2-Hydroxy-3-(3-methylphenyl)pyridine can undergo several types of chemical reactions:
The mechanism of action for 2-hydroxy-3-(3-methylphenyl)pyridine largely depends on its application in biochemical contexts. In medicinal chemistry, it may interact with biological targets by acting as an enzyme inhibitor or modulator.
Research indicates that compounds similar to this one can influence various biochemical pathways by altering enzyme activity through binding interactions, although specific pathways for this compound may require further investigation.
2-Hydroxy-3-(3-methylphenyl)pyridine has several applications in scientific research:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.: